5-(and 6)-Carboxytetramethylrhodamine, succinimidyl ester

Descripción general

Descripción

5-(and 6)-Carboxytetramethylrhodamine, succinimidyl ester: is a fluorescent dye commonly used in biochemical and molecular biology research. This compound is known for its ability to covalently attach to primary amines in proteins and other biomolecules, making it a valuable tool for labeling and tracking these molecules in various experimental settings. The dye exhibits strong fluorescence, which allows for the visualization and quantification of labeled molecules under a fluorescence microscope or other fluorescence detection systems.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-(and 6)-Carboxytetramethylrhodamine, succinimidyl ester typically involves the reaction of tetramethylrhodamine with succinic anhydride to introduce carboxyl groups, followed by activation with N-hydroxysuccinimide (NHS) to form the succinimidyl ester. The reaction conditions often include the use of organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and a base like triethylamine to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified using chromatographic techniques to separate the desired isomer from any by-products or unreacted starting materials .

Análisis De Reacciones Químicas

Types of Reactions: 5-(and 6)-Carboxytetramethylrhodamine, succinimidyl ester primarily undergoes nucleophilic substitution reactions. The succinimidyl ester group is highly reactive towards nucleophiles, particularly primary amines, which leads to the formation of stable amide bonds .

Common Reagents and Conditions:

Reagents: Primary amines (e.g., lysine residues in proteins), organic solvents (e.g., DMF, DMSO), and bases (e.g., triethylamine).

Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures to ensure complete reaction.

Major Products: The major product of these reactions is the amide conjugate of 5-(and 6)-Carboxytetramethylrhodamine with the target molecule, which retains the fluorescent properties of the dye .

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

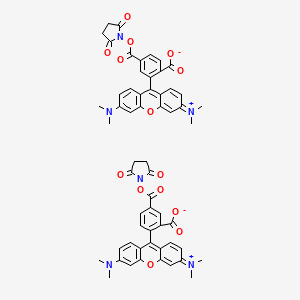

Chemical Structure:

- Molecular Formula: C29H25N3O7

- Molecular Weight: 527.53 g/mol

- Absorbance/Emission: Excitation at 540 nm and emission at 565 nm in methanol.

The succinimidyl ester group reacts with primary amines (e.g., lysine residues in proteins) under mild conditions (pH 7-9) to form a stable covalent bond. This reaction is crucial for the development of fluorescent conjugates used in various assays and imaging techniques .

Key Applications

- Protein Labeling

- Nucleic Acid Labeling

- Cell Imaging

- Diagnostic Assays

- Fluorescence Resonance Energy Transfer (FRET)

Case Study 1: Protein Interaction Studies

In a study published in Bioconjugate Chemistry, researchers utilized TAMRA SE to label antibodies for detecting protein-protein interactions via fluorescence microscopy. The results demonstrated enhanced sensitivity and specificity compared to traditional methods, highlighting the utility of TAMRA SE in immunological assays .

Case Study 2: Live-Cell Imaging

A research article detailed the use of TAMRA SE in live-cell imaging to study the dynamics of intracellular signaling pathways. The study showed that TAMRA-labeled proteins could be tracked over time, providing insights into cellular responses to stimuli .

Case Study 3: Nucleic Acid Hybridization

In another significant application, researchers labeled oligonucleotides with TAMRA SE for hybridization assays to detect specific RNA sequences. The high signal-to-noise ratio achieved with TAMRA SE allowed for the successful identification of low-abundance targets, demonstrating its effectiveness in molecular diagnostics .

Mecanismo De Acción

The mechanism of action of 5-(and 6)-Carboxytetramethylrhodamine, succinimidyl ester involves the formation of a covalent bond between the succinimidyl ester group and primary amines on target molecules. This reaction results in the stable attachment of the fluorescent dye to the target molecule, allowing for its detection and visualization. The fluorescence of the dye is due to the tetramethylrhodamine moiety, which absorbs light at a specific wavelength and emits light at a longer wavelength, producing a bright fluorescent signal .

Comparación Con Compuestos Similares

5-(and 6)-Carboxyfluorescein, succinimidyl ester: Another commonly used fluorescent dye with similar applications but different spectral properties.

Tetramethylrhodamine isothiocyanate (TRITC): A similar dye that reacts with primary amines but has different reactivity and stability characteristics.

Alexa Fluor dyes: A family of fluorescent dyes with various spectral properties and higher photostability compared to traditional dyes like tetramethylrhodamine.

Uniqueness: 5-(and 6)-Carboxytetramethylrhodamine, succinimidyl ester is unique due to its strong fluorescence, stability, and ability to form stable covalent bonds with primary amines. These properties make it a versatile and reliable tool for a wide range of applications in scientific research and industry .

Actividad Biológica

5-(and 6)-Carboxytetramethylrhodamine, succinimidyl ester (commonly referred to as 5(6)-TAMRA SE) is a widely utilized fluorescent dye known for its reactive properties and applications in bioconjugation. This article delves into the biological activity of 5(6)-TAMRA SE, highlighting its chemical properties, mechanisms of action, applications in biological research, and relevant case studies.

5(6)-TAMRA SE is an amine-reactive form of tetramethylrhodamine (TMR), characterized by its high fluorescence efficiency and stability. Its molecular formula is with a molecular weight of 527.5 g/mol. The dye exhibits an excitation maximum at approximately 540 nm and an emission maximum around 565 nm in methanol, making it suitable for various fluorescence applications .

| Property | Value |

|---|---|

| Molecular Formula | C₃₉H₂₅N₃O₇ |

| Molecular Weight | 527.5 g/mol |

| Excitation Maximum | 540 nm |

| Emission Maximum | 565 nm |

| Solubility | DMF, DMSO |

| Storage Conditions | -20°C, protect from light |

The biological activity of 5(6)-TAMRA SE primarily involves its ability to react with primary and secondary amines under mild conditions to form stable amide bonds. This reaction allows for the labeling of biomolecules such as proteins, peptides, and nucleic acids. The succinimidyl ester group facilitates the coupling process, making it a preferred choice for creating fluorescent bioconjugates used in various assays and imaging techniques .

Applications in Biological Research

5(6)-TAMRA SE is extensively used in several areas of biological research:

- Fluorescent Labeling : It is commonly employed to label proteins and antibodies for immunochemistry and fluorescence microscopy.

- FRET Studies : The dye serves as an acceptor in Förster Resonance Energy Transfer (FRET) experiments when paired with suitable donor fluorophores .

- DNA Sequencing : It is utilized in nucleotide labeling for DNA sequencing applications due to its strong fluorescent properties .

Case Studies and Research Findings

Several studies have highlighted the utility of 5(6)-TAMRA SE in biological applications:

- Protein Interaction Studies : A study demonstrated that TAMRA-labeled antibodies could effectively visualize protein interactions in live cells using fluorescence microscopy. The results indicated a significant increase in detection sensitivity compared to non-labeled antibodies .

- Nucleotide Labeling : In another investigation focused on genotyping single-nucleotide polymorphisms, researchers employed TAMRA-labeled oligonucleotides which provided clear fluorescence signals during detection, enhancing the accuracy of the assay .

- Fluorescence Polarization Assays : A homogeneous fluorescence polarization assay utilized TAMRA to monitor protein interactions, showcasing its effectiveness in high-throughput screening environments. The study reported that the use of TAMRA significantly improved assay performance metrics .

Propiedades

IUPAC Name |

2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylbenzoate;2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-5-(2,5-dioxopyrrolidin-1-yl)oxycarbonylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C29H25N3O7/c1-30(2)17-6-9-20-23(14-17)38-24-15-18(31(3)4)7-10-21(24)27(20)22-13-16(5-8-19(22)28(35)36)29(37)39-32-25(33)11-12-26(32)34;1-30(2)17-6-9-20-23(14-17)38-24-15-18(31(3)4)7-10-21(24)27(20)19-8-5-16(13-22(19)28(35)36)29(37)39-32-25(33)11-12-26(32)34/h2*5-10,13-15H,11-12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZJJMXHEFZZNPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)C(=O)ON5C(=O)CCC5=O)C(=O)[O-].CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=CC(=C4)C(=O)ON5C(=O)CCC5=O)C(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H50N6O14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1055.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.